Tris(tetramethylcyclopentadienyl)gadolinium(III)

Catalog No.
S1913513
CAS No.
308847-85-0
M.F
C27H39Gd
M. Wt
520.8 g/mol
Availability
In Stock
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Tris(tetramethylcyclopentadienyl)gadolinium(III)

CAS Number

308847-85-0

Product Name

Tris(tetramethylcyclopentadienyl)gadolinium(III)

IUPAC Name

gadolinium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene

Molecular Formula

C27H39Gd

Molecular Weight

520.8 g/mol

InChI

InChI=1S/3C9H13.Gd/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;

InChI Key

HJKCHNDMWJQGKU-UHFFFAOYSA-N

SMILES

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Gd+3]

Canonical SMILES

C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Gd]

Tris(tetramethylcyclopentadienyl)gadolinium(III) is a coordination compound featuring gadolinium as the central metal ion, coordinated by three tetramethylcyclopentadienyl ligands. Its molecular formula is C27H39Gd, and it has a molecular weight of approximately 520.85 g/mol. The compound typically appears as orange crystals or powder, indicating its solid state at room temperature .

The structure of tris(tetramethylcyclopentadienyl)gadolinium(III) is characterized by the presence of bulky tetramethylcyclopentadienyl ligands, which confer unique steric and electronic properties. This configuration enhances the stability of the gadolinium center and influences its reactivity in various chemical environments.

Typical of organometallic compounds, including:

  • Decomposition: Under high temperatures or in the presence of reactive solvents, this compound may decompose, releasing gadolinium oxides or other gadolinium-containing species.
  • Ligand Exchange: The tetramethylcyclopentadienyl ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the substituents.
  • Redox Reactions: Gadolinium can exist in multiple oxidation states; thus, redox reactions can occur under specific conditions, altering its oxidation state and properties.

Tris(tetramethylcyclopentadienyl)gadolinium(III) can be synthesized through several methods:

  • Direct Reaction: Gadolinium metal can react directly with tetramethylcyclopentadiene in an inert atmosphere to form tris(tetramethylcyclopentadienyl)gadolinium(III).
  • Metal-Organic Frameworks: This compound can also be synthesized using metal-organic frameworks where gadolinium ions are incorporated into a pre-formed framework containing tetramethylcyclopentadienyl ligands.
  • Solvent-Based Methods: Utilizing organic solvents under controlled conditions can facilitate the formation of this compound while ensuring purity and yield.

Tris(tetramethylcyclopentadienyl)gadolinium(III) has several applications:

  • Semiconductor Manufacturing: It is utilized in the production of semiconductor materials due to its unique electronic properties .
  • Magnetic Resonance Imaging: Its paramagnetic nature makes it a candidate for use as a contrast agent in medical imaging techniques.
  • Research

Interaction studies involving tris(tetramethylcyclopentadienyl)gadolinium(III) focus primarily on its coordination chemistry and potential interactions with biological systems. It is essential to explore how this compound interacts with various ligands and solvents to understand its reactivity better and potential biological implications.

Tris(tetramethylcyclopentadienyl)gadolinium(III) shares similarities with several other organometallic compounds. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Tris(cyclopentadienyl)gadolinium(III)C15H21GdLacks bulky substituents, affecting stability and reactivity.
Tris(pentamethylcyclopentadienyl)gadolinium(III)C30H45GdLarger ligands provide different steric effects and solubility.
Bis(tetramethylcyclopentadienyl)lanthanum(III)C18H27LaSimilar ligand environment but with lanthanum instead of gadolinium.

Tris(tetramethylcyclopentadienyl)gadolinium(III) stands out due to its specific ligand configuration that enhances its stability and potential applications in advanced materials science compared to these similar compounds.

The preparation of tris(tetramethylcyclopentadienyl)gadolinium(III) represents a significant synthetic challenge in organometallic chemistry, requiring careful consideration of precursor selection, coordination strategies, and purification protocols [1] [2]. This organogadolinium complex serves as an important precursor for metal-organic chemical vapor deposition applications and materials science research [1] [3] [4]. The synthetic approach involves three critical stages: preparation of appropriate precursor compounds and ligands, metal-ligand coordination techniques, and subsequent purification and isolation protocols.

Precursor Compounds and Ligand Synthesis

The synthesis of tris(tetramethylcyclopentadienyl)gadolinium(III) begins with the careful selection and preparation of gadolinium precursors and tetramethylcyclopentadienyl ligands. The choice of starting materials significantly influences the reaction efficiency, product purity, and overall synthetic yield [5] [6].

Gadolinium Precursor Preparation

Gadolinium(III) salts serve as the primary metal source for the synthesis, with several compounds demonstrating effectiveness as precursors. Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) represents the most commonly employed starting material due to its commercial availability, moderate cost, and favorable reactivity profile [7] [8]. The hydrated salt requires careful handling to prevent hydrolysis and must be dried under vacuum conditions prior to use in organometallic synthesis [9] [10].

Alternative gadolinium precursors include gadolinium(III) triflate (Gd(CF₃SO₃)₃), which offers enhanced solubility in polar organic solvents and reduced tendency toward hydrolysis [7]. This precursor proves particularly valuable in template synthesis approaches where controlled nucleation and growth kinetics are essential [11]. Gadolinium(III) acetate tetrahydrate (Gd(CH₃COO)₃·4H₂O) provides another viable option, especially for direct metalation reactions conducted at elevated temperatures [12] [8].

The preparation of anhydrous gadolinium precursors typically involves controlled dehydration procedures using Schlenk line techniques under inert atmosphere conditions [13] [14]. Gadolinium chloride hexahydrate undergoes thermal dehydration at temperatures between 120-150°C under dynamic vacuum, yielding the anhydrous trichloride suitable for subsequent organometallic transformations [9] [15].

Tetramethylcyclopentadienyl Ligand Synthesis

The tetramethylcyclopentadienyl ligand system requires specialized synthetic protocols to ensure high purity and reactivity. The preparation typically begins with the synthesis of tetramethylcyclopentadiene through Diels-Alder cycloaddition reactions involving substituted diene precursors [16] [17]. This approach yields the neutral ligand precursor with characteristic substitution patterns that provide both steric protection and electronic activation [18] [19].

The conversion of tetramethylcyclopentadiene to its corresponding metal salts represents a critical step in ligand preparation. Sodium tetramethylcyclopentadienide formation proceeds through deprotonation reactions using sodium amide (NaNH₂) in liquid ammonia or sodium metal in tetrahydrofuran [20] [12]. These conditions ensure complete deprotonation while maintaining the integrity of the cyclopentadienyl ring system [19] [20].

Potassium and lithium derivatives of tetramethylcyclopentadienyl ligands can be prepared through direct metalation using the respective alkali metals in ethereal solvents [20] [12]. The choice of alkali metal significantly influences the subsequent coordination behavior and reactivity toward gadolinium precursors [5] [6]. Potassium salts generally exhibit enhanced nucleophilicity and improved solubility characteristics compared to their sodium counterparts [20].

The characterization of tetramethylcyclopentadienyl ligand precursors requires specialized analytical techniques due to their air and moisture sensitivity [21] [10]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while elemental analysis validates the stoichiometric composition [9] [15]. Mass spectrometry enables identification of fragmentation patterns characteristic of the substituted cyclopentadienyl framework [10].

Table 1: Gadolinium Precursor Compounds

Precursor TypeChemical FormulaMolecular Weight (g/mol)SolubilityTypical Use
Gadolinium(III) ChlorideGdCl₃·6H₂O371.70Water, ethanol, methanolSalt metathesis reactions
Gadolinium(III) TriflateGd(CF₃SO₃)₃607.40Water, polar organic solventsTemplate synthesis
Gadolinium(III) AcetateGd(CH₃COO)₃·4H₂O365.42Water, alcoholsDirect metalation
Gadolinium(III) NitrateGd(NO₃)₃·6H₂O451.36Water, alcoholsSolvothermal synthesis

Table 2: Tetramethylcyclopentadienyl Ligand Synthesis

Ligand PrecursorPreparation MethodYield (%)Storage Conditions
TetramethylcyclopentadieneDiels-Alder reaction from butadiene derivatives65-75Inert atmosphere, dry conditions
Sodium TetramethylcyclopentadienideDeprotonation with sodium amide85-95Sealed under argon, -20°C
Potassium TetramethylcyclopentadienideMetalation with potassium metal80-90Sealed under nitrogen, -20°C
Lithium TetramethylcyclopentadienideMetalation with lithium metal75-85Sealed under argon, -20°C

Metal-Ligand Coordination Techniques

The formation of tris(tetramethylcyclopentadienyl)gadolinium(III) involves sophisticated coordination chemistry protocols that must accommodate the unique electronic and steric requirements of both the gadolinium center and the substituted cyclopentadienyl ligands [22] [23]. The coordination process typically employs salt metathesis reactions, direct metalation approaches, or transmetallation procedures, each offering distinct advantages depending on the specific synthetic objectives [5] [6].

Salt Metathesis Reactions

Salt metathesis represents the most widely employed synthetic strategy for preparing tris(tetramethylcyclopentadienyl)gadolinium(III). This approach involves the reaction of anhydrous gadolinium(III) chloride with three equivalents of alkali metal tetramethylcyclopentadienide in coordinating solvents such as tetrahydrofuran or dimethoxyethane [22] [20]. The reaction proceeds through nucleophilic substitution at the gadolinium center, with concurrent elimination of alkali metal chloride as the driving force [5] [6].

The reaction conditions require careful optimization to achieve high yields and minimize side product formation. Temperatures between 25-80°C provide optimal reaction kinetics while preventing thermal decomposition of the organometallic products [12] [9]. The reaction typically reaches completion within 2-12 hours, as monitored by the disappearance of starting materials and formation of characteristic product signals in nuclear magnetic resonance spectroscopy [21] [10].

Solvent selection plays a critical role in salt metathesis success. Tetrahydrofuran provides excellent solvation for both reactants and products while maintaining chemical inertness toward the organometallic species [13] [14]. Dimethoxyethane offers enhanced thermal stability and improved solubility for certain gadolinium precursors [24] [25]. The choice between these solvents often depends on the specific substitution pattern of the cyclopentadienyl ligands and the desired crystallization behavior of the product [26] [27].

Direct Metalation Approaches

Direct metalation techniques involve the reaction of gadolinium metal or low-valent gadolinium compounds with tetramethylcyclopentadiene under elevated temperature conditions [12] [28]. This approach eliminates the need for pre-formed alkali metal cyclopentadienides and can provide access to products with reduced ionic impurities [5] [6].

The direct metalation process requires temperatures typically ranging from 150-250°C to achieve sufficient reaction rates [12] [29]. High-boiling aromatic solvents such as mesitylene or xylene provide the necessary thermal stability while maintaining solubilization of the organic components [30] [31]. The reaction time extends from 4-24 hours depending on the specific conditions employed and the desired conversion levels [32] [33].

Temperature control represents a critical parameter in direct metalation chemistry. Insufficient temperatures result in incomplete conversion and low yields, while excessive temperatures promote thermal decomposition and side product formation [29] [34]. The optimal temperature range must be determined empirically for each specific ligand system and gadolinium precursor combination [33] [35].

Transmetallation Procedures

Transmetallation reactions offer an alternative synthetic pathway involving the exchange of ligands between different metal centers. This approach typically employs organomercury or organotin cyclopentadienyl compounds as ligand transfer agents, reacting with gadolinium halides to form the desired tris(cyclopentadienyl) complex [5] [6].

The transmetallation process generally occurs under milder conditions than direct metalation, with temperatures ranging from 60-120°C proving sufficient for most systems [12] [28]. Coordinating solvents such as tetrahydrofuran or dimethyl sulfoxide facilitate the ligand exchange process by stabilizing intermediate species and promoting dissociation of the organometallic precursors [13] [36].

Reaction kinetics in transmetallation procedures depend strongly on the nature of the transferring metal and the specific cyclopentadienyl substitution pattern [5] [6]. Mercury-based transfer agents typically exhibit faster kinetics due to the weak mercury-carbon bond strength, while tin-based systems offer improved selectivity and reduced toxicity concerns [28].

Table 3: Metal-Ligand Coordination Techniques

MethodTemperature Range (°C)Solvent SystemReaction Time (hours)Typical Yield (%)
Salt Metathesis25-80THF, DME, toluene2-1260-85
Direct Metalation150-250High-boiling aromatics4-2445-70
Transmetallation60-120Coordinating solvents1-870-90
Template Synthesis200-350Solvent-free or minimal solvent6-4830-60

Purification and Isolation Protocols

The purification and isolation of tris(tetramethylcyclopentadienyl)gadolinium(III) requires specialized techniques to address the compound's air and moisture sensitivity while achieving the high purity levels necessary for subsequent applications [37] [26]. The purification strategy typically involves multiple complementary approaches, including sublimation, recrystallization, and column chromatography, each targeting specific types of impurities [38] [39].

Sublimation Techniques

Sublimation represents the primary purification method for tris(tetramethylcyclopentadienyl)gadolinium(III) due to the compound's favorable volatility characteristics and the technique's ability to remove both volatile and non-volatile impurities [40] [41]. The sublimation process exploits differences in vapor pressure between the desired product and various contaminating species [2] [42].

The sublimation apparatus requires careful design to accommodate the specific thermal and chemical properties of the gadolinium complex. A temperature-controlled sublimation tube with distinct heating and collection zones enables selective vaporization and condensation of the target compound [40] [41]. The heating zone typically operates at temperatures between 140-180°C under reduced pressure (0.1 torr) to achieve optimal sublimation rates while preventing thermal decomposition [2] [39].

The collection zone temperature must be precisely controlled to ensure quantitative condensation of the purified product. Temperature gradients within the sublimation apparatus enable separation of the main product from impurities with different sublimation characteristics [40] [41]. More volatile impurities condense in cooler regions of the apparatus, while less volatile materials remain in the heating zone [38] [41].

Sublimation purification typically achieves product purities between 98-99.5% with recovery yields ranging from 75-90% [40]. The technique proves particularly effective at removing residual solvents, alkali metal salts, and partially substituted gadolinium complexes that may form during the synthetic process [2] [39]. Multiple sublimation cycles can further enhance purity levels when required for specialized applications [41].

Recrystallization Methods

Recrystallization provides an alternative purification approach particularly suited for tris(tetramethylcyclopentadienyl)gadolinium(III) samples that form well-defined crystalline structures [26] [27]. The technique relies on differential solubility between the target compound and various impurities in selected solvent systems [37].

Solvent selection represents the critical parameter in recrystallization success. The ideal solvent system exhibits high solubility for the gadolinium complex at elevated temperatures and low solubility at reduced temperatures, enabling efficient crystallization upon cooling [26] [27]. Common solvent systems include hexane-toluene mixtures, which provide controlled solubility characteristics while maintaining chemical compatibility with the organometallic product [37].

The recrystallization process typically begins with dissolution of the crude product in the minimum volume of hot solvent required for complete dissolution [26] [27]. Slow cooling under inert atmosphere conditions promotes formation of large, well-formed crystals with improved purity compared to the starting material [37]. Filtration under nitrogen atmosphere removes the purified crystals while leaving impurities in the mother liquor [13] [14].

Recrystallization purification achieves typical purities between 95-98% with recovery yields ranging from 80-95% [26] [27]. The technique proves particularly effective at removing ionic impurities and partially coordinated intermediates that may persist after the initial synthesis [37]. Multiple recrystallization cycles can enhance purity levels but typically result in reduced overall yields [27].

Column Chromatography Approaches

Column chromatography offers a versatile purification method for tris(tetramethylcyclopentadienyl)gadolinium(III) when sublimation or recrystallization proves insufficient or impractical [37] [26]. The technique separates components based on differential adsorption and elution characteristics on stationary phase materials [27].

The selection of stationary phase materials requires careful consideration of the chemical properties of both the target compound and potential impurities. Silica gel modified with basic additives prevents decomposition of the gadolinium complex while providing adequate separation efficiency [37] [27]. Alternatively, alumina-based stationary phases offer improved chemical compatibility with organometallic species [26].

Mobile phase optimization involves systematic evaluation of solvent polarity and elution strength to achieve optimal separation [37] [27]. Non-polar solvents such as hexane or pentane typically elute the desired organogadolinium product, while more polar impurities remain adsorbed on the column [26]. Gradient elution techniques can further enhance separation efficiency when dealing with complex impurity mixtures [27].

Column chromatography purification typically achieves purities between 90-95% with recovery yields ranging from 60-80% [37] [26]. The technique proves particularly valuable for removing structurally similar impurities that resist separation by other methods [27]. However, the approach requires larger solvent volumes and longer processing times compared to sublimation or recrystallization [26].

Distillation Protocols

Distillation represents a specialized purification approach applicable to tris(tetramethylcyclopentadienyl)gadolinium(III) under carefully controlled conditions [38] [39]. The technique exploits differences in boiling point between the target compound and various impurities, enabling separation through selective vaporization and condensation [30].

The distillation apparatus must accommodate the thermal sensitivity and air sensitivity of the organogadolinium complex [13] [14]. Short-path distillation equipment minimizes thermal exposure while maintaining efficient separation [38] [39]. The distillation typically occurs under reduced pressure conditions (1-10 torr) to lower the required temperatures and prevent thermal decomposition [30].

Temperature control during distillation requires precise monitoring to achieve optimal separation while preventing product degradation [38] [39]. The distillation temperature typically ranges from 120-160°C under reduced pressure, depending on the specific impurity profile and desired purity level [30]. Fraction collection enables isolation of the purified product while removing both higher and lower boiling impurities [39].

Distillation purification achieves typical purities between 95-99% with recovery yields ranging from 70-85% [38] [39]. The technique proves particularly effective at removing high-boiling impurities such as partially substituted gadolinium complexes and oligomeric species [30]. However, the approach requires specialized equipment and careful optimization of operating conditions [39].

Table 4: Purification and Isolation Methods

Purification MethodTemperature (°C)Purity Achieved (%)Typical Recovery (%)Advantages
Sublimation140-180 (0.1 torr)98-99.575-90High purity, removes volatile impurities
RecrystallizationVariable95-9880-95Good for crystalline products
Column ChromatographyRoom temperature90-9560-80Versatile separation method
Distillation120-160 (reduced pressure)95-9970-85Removes high-boiling impurities

Exact Mass

521.22929 g/mol

Monoisotopic Mass

521.22929 g/mol

Heavy Atom Count

28

Dates

Modify: 2023-08-16

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